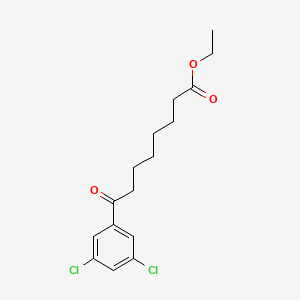

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate

CAS No.: 898751-96-7

Cat. No.: VC2292400

Molecular Formula: C16H20Cl2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898751-96-7 |

|---|---|

| Molecular Formula | C16H20Cl2O3 |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate |

| Standard InChI | InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 |

| Standard InChI Key | DHGJFGLDTVZCJV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |

Introduction

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate is a synthetic organic compound belonging to the class of esters. It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 3,5-dichlorophenyl group and a keto group at the 8th position. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical structure and potential biological activities.

Chemical Formula and Molecular Weight

-

Chemical Formula: C16H20Cl2O3

-

Molecular Weight: Approximately 331.23 g/mol

Synthesis

The synthesis of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-dichlorophenyl)-8-oxooctanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the conversion of the carboxylic acid to the ester.

Applications and Biological Activities

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate is primarily utilized as an intermediate in organic synthesis. It has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The compound's mechanism of action involves interaction with specific biological targets, potentially modulating enzyme or receptor activity.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Chlorine Position |

|---|---|---|---|

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | C13H15ClO3 | 256.71 g/mol | 3-chloro |

| Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | C16H20Cl2O3 | 331.23 g/mol | 3,5-dichloro |

| Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | C16H20Cl2O3 | 321.21 g/mol | 2,5-dichloro |

Future Directions

Further studies are needed to comprehensively characterize the physical properties and biological activities of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate. Experimental data collection and detailed mechanistic studies will be crucial in elucidating its potential applications in medicine and industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume